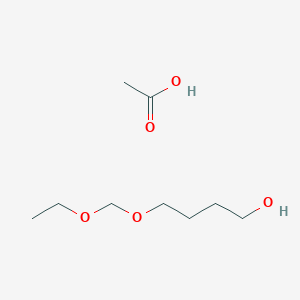

Acetic acid;4-(ethoxymethoxy)butan-1-ol

Description

Acetic acid;4-(ethoxymethoxy)butan-1-ol is a binary system comprising acetic acid (CH₃COOH) and 4-(ethoxymethoxy)butan-1-ol. The latter is a butanol derivative with an ethoxymethoxy (-OCH₂OCH₂CH₃) substituent at the fourth carbon (Figure 1).

Properties

CAS No. |

62116-63-6 |

|---|---|

Molecular Formula |

C9H20O5 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

acetic acid;4-(ethoxymethoxy)butan-1-ol |

InChI |

InChI=1S/C7H16O3.C2H4O2/c1-2-9-7-10-6-4-3-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4) |

InChI Key |

ZZESZVGKYMVXDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing acetic acid;4-(ethoxymethoxy)butan-1-ol is through esterification. This reaction involves heating acetic acid and 4-(ethoxymethoxy)butan-1-ol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is reversible and produces the ester along with water .

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the products are continuously removed. This helps in shifting the equilibrium towards the formation of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(ethoxymethoxy)butan-1-ol primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction between acetic acid and 4-(ethoxymethoxy)butan-1-ol. In hydrolysis, the ester can be broken down into its constituent alcohol and acid in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

Esterification: Acetic acid, 4-(ethoxymethoxy)butan-1-ol, sulfuric acid (catalyst), heat.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Major Products

Esterification: this compound and water.

Hydrolysis: Acetic acid and 4-(ethoxymethoxy)butan-1-ol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid;4-(ethoxymethoxy)butan-1-ol primarily involves its interactions with enzymes that catalyze esterification and hydrolysis reactions. The ester bond in the compound can be cleaved by esterases, leading to the release of acetic acid and 4-(ethoxymethoxy)butan-1-ol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Features:

- Acetic Acid : A polar, hydrogen-bond-donating carboxylic acid with high dielectric constant (ε = 6.2 at 25°C) .

- 4-(Ethoxymethoxy)butan-1-ol: A branched ether-alcohol, likely exhibiting moderate polarity due to the ether and hydroxyl groups. Its ethoxymethoxy group may enhance solubility in both polar and nonpolar solvents compared to unsubstituted butan-1-ol.

Comparison with Similar Compounds

The following butan-1-ol derivatives and their interactions with acetic acid are analyzed:

Table 1: Structural and Physicochemical Comparison

Table 2: Dielectric and Thermodynamic Properties in Acetic Acid Mixtures

Molecular Interactions with Acetic Acid

- Butan-1-ol and Acetic Acid : Forms strong hydrogen bonds between -OH (alcohol) and -COOH (acid), leading to multimers and altered dielectric properties .

- 4-(Ethoxymethoxy)butan-1-ol : The ethoxymethoxy group reduces hydrogen-bonding capacity compared to unsubstituted butan-1-ol. This may result in weaker associations with acetic acid, lowering dielectric constants and relaxation times.

- 4-(Dimethylamino)butan-1-ol: The dimethylamino group engages in dipole-dipole interactions with acetic acid, but weaker than -OH/COOH bonds, leading to less negative entropy changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.